2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.5 g/mol
- Purity : Typically 95% .
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class may exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways. The inhibition of COX-II is particularly relevant for the development of anti-inflammatory drugs.
Anti-inflammatory Activity
A study highlighted the anti-inflammatory potential of various pyrazole derivatives. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.52 to 22.25 μM against COX-II . This suggests that the compound could be a candidate for further development as an anti-inflammatory agent.
Antibacterial Activity
Research has also pointed towards the antibacterial properties of related pyrazole compounds. One study reported that derivatives exhibited broad-spectrum antibacterial activity, indicating that modifications in the pyrazolo structure could enhance efficacy against various bacterial strains .
Case Study 1: COX-II Inhibition
In a comparative study involving multiple pyrazole derivatives, one compound exhibited an IC50 value of 0.011 μM against COX-II, significantly more potent than traditional NSAIDs like Rofecoxib . This suggests that this compound may exhibit similar or enhanced potency.
Case Study 2: In Vivo Studies
In vivo models demonstrated that certain pyrazole derivatives led to a substantial reduction in inflammation markers and pain responses. For example, a derivative showed a 64.28% inhibition rate compared to Celecoxib's 57.14% . Such findings underscore the therapeutic potential of this class of compounds in treating inflammatory diseases.
Comparison Table of Biological Activities
Compound Name | IC50 (COX-II) | Anti-inflammatory Activity | Antibacterial Activity |
---|---|---|---|
Compound A | 0.011 μM | High | Moderate |
Compound B | 0.52 μM | Moderate | High |
Target Compound | TBD | TBD | TBD |
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-9-4-5-13(10(2)6-9)21-15-12(7-18-21)11(3)19-20(16(15)23)8-14(17)22/h4-7H,8H2,1-3H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENXSIGROHWWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.